molecular formula C16H13NO3 B5086500 4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoic acid

4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoic acid

Cat. No.: B5086500
M. Wt: 267.28 g/mol
InChI Key: JTXNAQPDJIALEQ-ZHACJKMWSA-N
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Description

4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoic acid is an organic compound that belongs to the class of aminobenzoic acids. This compound is characterized by the presence of an amino group attached to a benzoic acid moiety, with a phenylprop-1-enyl substituent. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-aminobenzoic acid with cinnamaldehyde under basic conditions. The reaction proceeds via a condensation reaction, forming the desired product. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.

    Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with cellular pathways involved in inflammation, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-15(12-4-2-1-3-5-12)10-11-17-14-8-6-13(7-9-14)16(19)20/h1-11,17H,(H,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXNAQPDJIALEQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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